molecular formula C22H34N6O16S4 B1141428 S-Adenosyl-L-methionine Disulfate Tosylate CAS No. 97540-22-2

S-Adenosyl-L-methionine Disulfate Tosylate

Cat. No.: B1141428
CAS No.: 97540-22-2
M. Wt: 766.8 g/mol
InChI Key: XDCFCHNAIMYBAZ-XQVUROGGSA-N
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Description

Ademetionine disulfate tosylate is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and is present in all living organisms. It possesses anti-inflammatory activity and has been used in the treatment of chronic liver disease . This compound is the disulfate-tosylate mixed salt of a mixture of diastereoisomers of the ademetionine ions .

Mechanism of Action

Target of Action

Ademetionine disulfate tosylate, also known as S-Adenosyl-L-methionine disulfate tosylate, is a physiologic methyl radical donor involved in enzymatic transmethylation reactions . It primarily targets enzymes involved in methylation reactions, which are crucial for cellular growth and repair .

Mode of Action

Ademetionine disulfate tosylate plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . This process is essential for the maintenance of several hormones and neurotransmitters that affect mood .

Biochemical Pathways

Ademetionine disulfate tosylate is involved in various biochemical pathways. It is an intermediate metabolite of methionine and its involvement in methylation assists in cellular growth and repair . It also maintains the phospho-bilipid layer in cell membranes . More than 40 methyl transfers from Ademetionine disulfate tosylate are known, to various substrates such as nucleic acids, proteins, lipids, and secondary metabolites .

Pharmacokinetics

Ademetionine disulfate tosylate is used as a drug in Europe for the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis . It has also been introduced into the United States market as a dietary supplement for the support of bone and joint health, as well as mood and emotional well-being . Oral Ademetionine disulfate tosylate achieves peak plasma concentrations three to five hours after ingestion of an enteric-coated tablet . The half-life is about 100 minutes .

Result of Action

The molecular and cellular effects of Ademetionine disulfate tosylate’s action are significant. Its involvement in methylation assists in cellular growth and repair, maintains the phospho-bilipid layer in cell membranes . It also helps in the maintenance of the action of several hormones and neurotransmitters that affect mood .

Biochemical Analysis

Biochemical Properties

“S-Adenosyl-L-methionine disulfate tosylate, ®-” is involved in numerous biochemical reactions. It acts as a methyl group donor in over 40 known methylation reactions involving various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for cellular growth and repair, maintenance of cell membranes, and regulation of several hormones and neurotransmitters .

Cellular Effects

“this compound, ®-” has significant effects on various types of cells and cellular processes. It influences cell function by participating in methylation reactions that assist in cellular growth and repair, and maintains the phospho-bilipid layer in cell membranes . It also helps in the maintenance of the action of several hormones and neurotransmitters that affect mood . In cancer cells, it has been found to have anti-proliferative, pro-apoptotic, and anti-metastatic roles .

Molecular Mechanism

The molecular mechanism of action of “this compound, ®-” involves its role as a methyl group donor. It participates in transmethylation reactions where it donates a methyl group to various substrates. This process is crucial for cellular growth and repair, and the maintenance of cell membranes . It also plays a role in the regulation of several hormones and neurotransmitters that affect mood .

Metabolic Pathways

“this compound, ®-” is involved in the methionine cycle and transsulfuration pathways It interacts with various enzymes and cofactors in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Ademetionine disulfate tosylate is synthesized by combining ademetionine with sulfuric acid and p-toluenesulfonic acid. The reaction involves the formation of a mixed salt of diastereoisomers .

Industrial Production Methods: In industrial settings, ademetionine disulfate tosylate is produced by dissolving ademetionine in water, followed by the addition of sulfuric acid and p-toluenesulfonic acid. The solution is then subjected to crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ademetionine disulfate tosylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Ademetionine disulfate tosylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • S-Adenosylmethionine disulfate tosylate
  • S-Adenosylmethionine disulfate ditosylate
  • S-Adenosylmethionine disulfate monotosylate

Comparison: Ademetionine disulfate tosylate is unique due to its specific combination of sulfuric acid and p-toluenesulfonic acid, which provides stability and enhances its biological activity. Compared to other similar compounds, it has a higher efficacy in treating liver disorders and depression .

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97540-22-2, 375798-65-5, 375798-66-6
Record name Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1)
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Record name Adenosylmethionine tosylate bis(sulfate)
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Record name S-Adenosyl-L-methionine disulfate tosylate, (S)-
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Record name S-Adenosyl-L-methionine disulfate tosylate, (R)-
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Record name S-Adenosyl-L-Methionine Disulfate Tosylate
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)-
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)-
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-Adenosyl-L-methionine Disulfate Tosylate
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S-Adenosyl-L-methionine Disulfate Tosylate
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S-Adenosyl-L-methionine Disulfate Tosylate
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S-Adenosyl-L-methionine Disulfate Tosylate
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S-Adenosyl-L-methionine Disulfate Tosylate
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S-Adenosyl-L-methionine Disulfate Tosylate

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